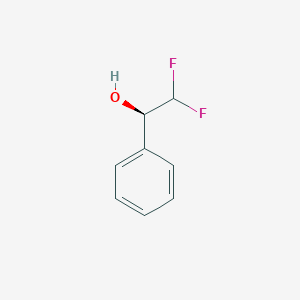

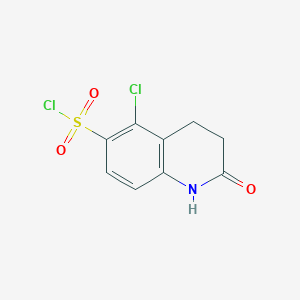

![molecular formula C14H17F3N2O B2860162 8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane CAS No. 2195878-26-1](/img/structure/B2860162.png)

8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

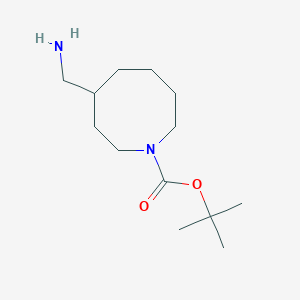

The compound “8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its ability to improve biological activity . The compound also features a pyridine ring, a six-membered ring with one nitrogen atom, which is a common structure in many drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring an azabicyclo[3.2.1]octane ring, a pyridine ring, and a trifluoromethyl group. These groups are likely to influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and the pyridine ring can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and permeability .Applications De Recherche Scientifique

Efficient Synthesis and Receptor Affinity

A study outlined an efficient synthesis route for 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, leveraging amide activation for the key synthesis steps. This process allowed the creation of several 3-substituted analogs, which were evaluated for their affinity at D2 and 5-HT2A receptors, indicating potential applications in neurological research and drug development (R. Singh et al., 2007).

Bridged Azabicyclic Compounds Synthesis

Another research explored the synthesis of bridged azabicyclic compounds using radical translocation reactions. This method effectively produced 8-azabicyclo[3.2.1]octane derivatives as diastereomeric mixtures, highlighting a versatile approach to creating structurally complex molecules for chemical and pharmaceutical studies (M. Ikeda et al., 1996).

Structural and Pharmacological Study

Research on esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives provided insights into their structure and conformation. This study utilized NMR spectroscopy and X-ray diffraction to understand the compounds' preferred conformations and investigated their pharmacological properties by assessing their ability to antagonize acetylcholine-induced contraction in guinea pig ileum (M. Izquierdo et al., 1991).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-methyl-3-[3-(trifluoromethyl)pyridin-2-yl]oxy-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c1-19-9-4-5-10(19)8-11(7-9)20-13-12(14(15,16)17)3-2-6-18-13/h2-3,6,9-11H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSVWMFKLLZWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3=C(C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

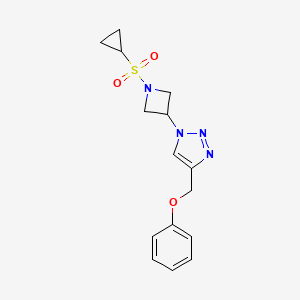

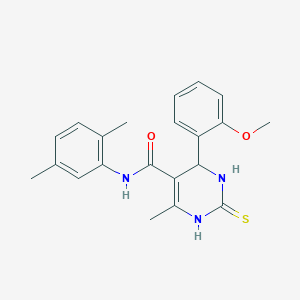

![3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2860079.png)

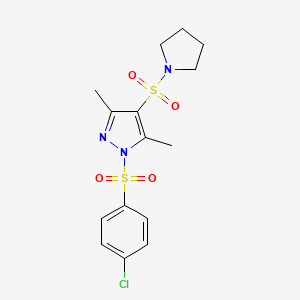

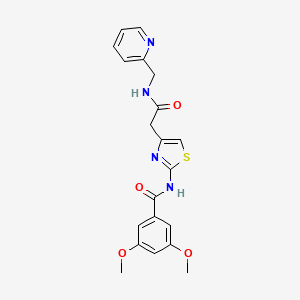

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)

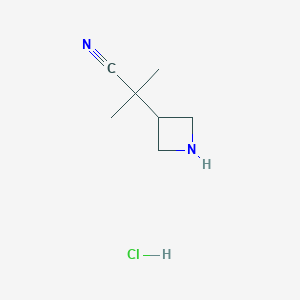

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)

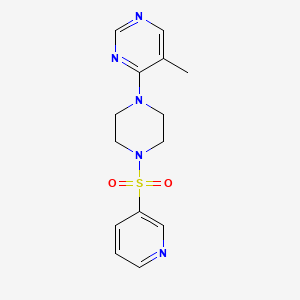

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2860098.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)